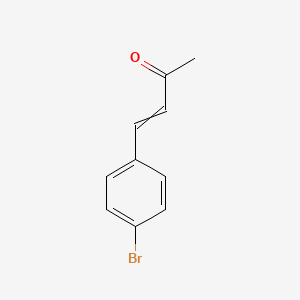

4-Bromobenzylideneacetone

説明

4-Bromobenzylideneacetone (CAS: N/A; structure: (E)-4-bromo-benzylideneacetone) is an α,β-unsaturated ketone characterized by a bromine substituent at the para position of the benzylidene moiety. It is synthesized via selenium dioxide (SeO₂)-mediated bromination of benzylideneacetone derivatives using N-bromosuccinimide (NBS) in the presence of p-toluenesulfonic acid (PTSA) in toluene. This method yields 4-bromobenzylideneacetone in high efficiency (88–89% yield), as demonstrated in recent studies . The compound is primarily used in organic synthesis, particularly in the preparation of α,β-unsaturated α',α'-dibromoketones, which serve as intermediates in pharmaceuticals and materials science.

特性

IUPAC Name |

4-(4-bromophenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNVTVOTCKZKHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions:

Aldol Condensation Reaction: One common method for synthesizing 4-Bromobenzylideneacetone involves the aldol condensation of 4-bromobenzaldehyde with acetone. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: 4-Bromobenzylideneacetone can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form 4-bromobenzylidenealcohol or other reduced products.

Substitution: The bromine atom in 4-Bromobenzylideneacetone can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed:

Oxidation: 4-Bromobenzoic acid.

Reduction: 4-Bromobenzylidenealcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: 4-Bromobenzylideneacetone is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in complex organic synthesis.

Biology: In biological research, 4-Bromobenzylideneacetone is used to study enzyme interactions and as a probe in biochemical assays. Its ability to interact with specific enzymes makes it valuable in understanding enzyme mechanisms and functions.

Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

Industry: In the industrial sector, 4-Bromobenzylideneacetone is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

作用機序

The mechanism of action of 4-Bromobenzylideneacetone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

類似化合物との比較

Structural and Reactivity Comparisons

4-Bromobenzylideneacetone belongs to a family of halogenated benzylideneacetones, including:

- 4-Methylbenzylideneacetone (1b)

- 4-Fluorobenzylideneacetone (1c)

- 4-Chlorobenzylideneacetone (1d)

- 2-Chlorobenzylideneacetone (1f)

These compounds share the same α,β-unsaturated ketone backbone but differ in the halogen substituent (Br, F, Cl) or its position (para vs. ortho).

Table 1: Dibromination Reactivity of Substituted Benzylideneacetones

Key Findings :

Para-Substituted Halogens : All para-substituted derivatives (4-F, 4-Cl, 4-Br) exhibit comparable yields (86–91%), indicating minimal electronic influence from halogen type on reactivity. The bromo derivative’s performance aligns with chloro and fluoro analogs, suggesting steric and electronic effects are balanced .

Ortho vs. Para Substitution : 2-Chlorobenzylideneacetone (ortho-Cl) shows marginally lower yields (86–88%) compared to para-substituted analogs, likely due to steric hindrance at the ortho position .

Methyl Substituent: 4-Methylbenzylideneacetone (non-halogen) demonstrates similar reactivity, highlighting the robustness of the SeO₂/NBS system across diverse substituents .

Crystallographic and Structural Insights

Brominated benzylideneacetone derivatives, such as 4-bromo-2-(4-fluorobenzylidene)indan-1-one, exhibit distinct crystallographic properties due to halogen-induced steric and electronic effects. For example, bromine’s larger atomic radius compared to fluorine or chlorine can alter molecular packing in crystal lattices, impacting material applications .

生物活性

4-Bromobenzylideneacetone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including enzyme inhibition, antimicrobial properties, and structure-activity relationships (SAR).

Chemical Structure and Properties

4-Bromobenzylideneacetone belongs to the class of chalcones, characterized by the presence of a benzylidene group attached to an acetone moiety. The bromine substitution on the benzylidene ring enhances its reactivity and biological potential.

1. Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of 4-bromobenzylideneacetone on various enzymes:

- Carbonic Anhydrases : The compound has shown promising inhibition against cytosolic carbonic anhydrase I and II isoenzymes (hCA I and II). The inhibition constants (K_i) were reported in the range of 158.07-404.16 pM for hCA I and 107.63-237.40 pM for hCA II, indicating potent activity compared to standard inhibitors like acetazolamide .

- Cholinesterases : It also exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with K_i values ranging from 14.81-33.99 pM for AChE and 5.64-19.30 pM for BChE, suggesting potential applications in treating neurodegenerative diseases .

2. Antimicrobial Activity

4-Bromobenzylideneacetone has been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (MTB). Research indicated that analogs of benzylideneacetone demonstrated significant inhibitory activity against MTB, with minimum inhibitory concentrations (MIC) as low as 187.5 μg/ml using the microplate alamar blue assay (MABA) method .

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (μg/ml) | Method Used |

|---|---|---|

| C9 | 187.5 | MABA |

| C10 | 187.5 | MABA |

This suggests that modifications to the benzylideneacetone structure can enhance its efficacy against tuberculosis.

3. Structure-Activity Relationship (SAR)

The SAR studies have been critical in understanding how different substitutions affect biological activity:

- Compounds with halogen substitutions, such as chlorine or bromine, generally exhibited enhanced potency against microbial strains compared to their non-halogenated counterparts .

- The presence of electron-withdrawing groups was found to improve the inhibitory effects on both cholinesterases and carbonic anhydrases, highlighting the importance of electronic properties in drug design .

Case Studies

Several case studies have documented the effectiveness of 4-bromobenzylideneacetone derivatives in various biological assays:

- Inhibition of Enzymes : A study demonstrated that specific derivatives showed significant improvement in inhibiting cholinesterases when compared to traditional inhibitors like tacrine, providing insights into their potential use in Alzheimer's disease treatment .

- Antitubercular Activity : In a study focusing on anti-MTB activity, compounds derived from benzylideneacetone were tested for their ability to inhibit MTB growth effectively, establishing a foundation for further development of antituberculosis agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。